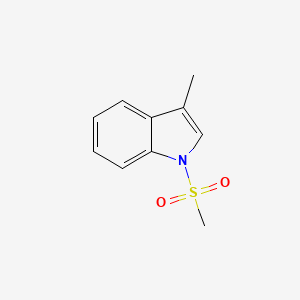
2-(hydroxymethyl)-4(1H)-Quinolinone
Descripción general
Descripción
2-(hydroxymethyl)-4(1H)-Quinolinone, also known as HMQ, is a chemical compound that has shown promising results in scientific research. This compound is a member of the quinoline family and is known for its unique properties that make it suitable for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-4(1H)-Quinolinone is still being studied. However, it is believed that the compound binds to metal ions through its hydroxyl and carbonyl groups, leading to the formation of a metal complex. This complex can then be detected through its fluorescence properties.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-4(1H)-Quinolinone has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, 2-(hydroxymethyl)-4(1H)-Quinolinone has been shown to exhibit anti-inflammatory and antitumor activities in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(hydroxymethyl)-4(1H)-Quinolinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits high selectivity and sensitivity towards metal ions, making it a useful tool for the detection of metal ions in biological systems. However, one limitation of 2-(hydroxymethyl)-4(1H)-Quinolinone is its relatively low quantum yield, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(hydroxymethyl)-4(1H)-Quinolinone. One area of interest is the development of 2-(hydroxymethyl)-4(1H)-Quinolinone-based fluorescent probes for the detection of metal ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 2-(hydroxymethyl)-4(1H)-Quinolinone and its potential applications in various fields, including medicine and environmental science.
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)-4(1H)-Quinolinone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(hydroxymethyl)-4(1H)-Quinolinone has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, iron, and zinc.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCBVLVZMRJJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-4(1H)-Quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















